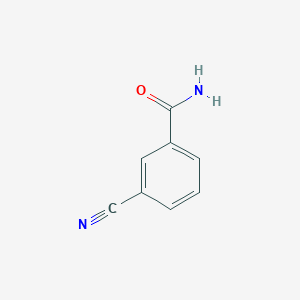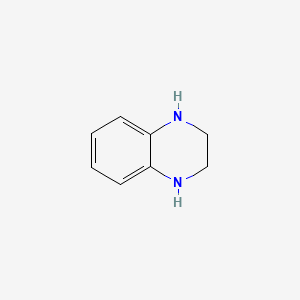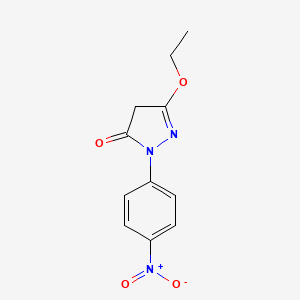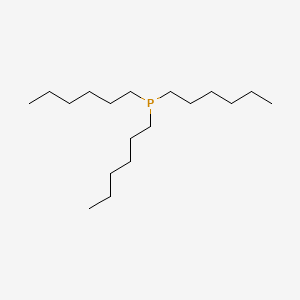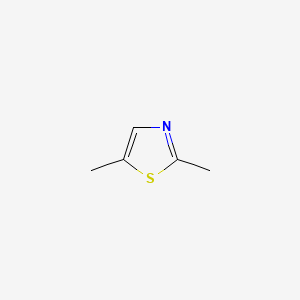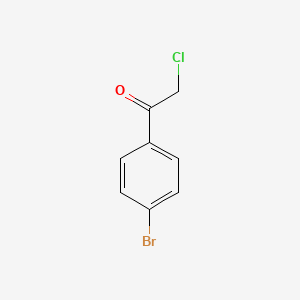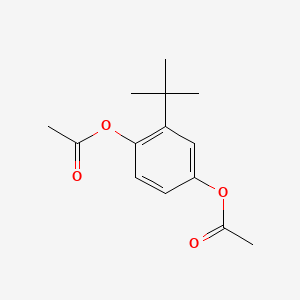
Tert-butylhydroquinone diacetate
Vue d'ensemble
Description
Tert-butylhydroquinone diacetate (TBHQ diacetate) is a derivative of hydroquinone, substituted with a tert-butyl group . It has the molecular formula C14H18O4 and a molecular weight of 250.2903 .
Synthesis Analysis
TBHQ is industrially synthesized through the reaction of p-benzoquinone and isobutene or tert-butanol. The resultant product is further refined and purified .Molecular Structure Analysis
The molecular structure of TBHQ diacetate includes 14 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . It contains 36 bonds in total, including 18 non-hydrogen bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters .Chemical Reactions Analysis
TBHQ presents sublimation at isothermal conditions or melting followed by evaporation under dynamic heating . Depending on the heating conditions, it can evaporate after melting or undergo decomposition .Physical And Chemical Properties Analysis
TBHQ is a white crystalline solid at room temperature with a faint, characteristic odor. It displays a melting point in the range of 126.5 – 128.5 °C . It presents sublimation at isothermal conditions or melting followed by evaporation under dynamic heating .Applications De Recherche Scientifique
Hepatoprotective Activity
Tert-butylhydroquinone diacetate: has been studied for its potential hepatoprotective effects. Research suggests that it may protect against liver damage induced by certain toxic substances, such as carbon tetrachloride (CCl4) and bile duct ligation (BDL), by reducing hepatocellular necrosis and improving survival rates in animal models .
Food Industry Applications
In the food industry, Tert-butylhydroquinone diacetate is used as an antioxidant to prevent oxidative deterioration of fats and oils, thus extending the shelf life of various food products. It is particularly effective in unsaturated vegetable oils and is known for its high thermal stability .
Pharmaceutical Stabilization
The compound’s antioxidant properties are leveraged in the pharmaceutical industry to stabilize medications, preventing their deterioration and ensuring their efficacy over time. This application is critical for the long-term storage and viability of certain pharmaceuticals .
Cosmetic Applications
Tert-butylhydroquinone diacetate: serves as a stabilizer in cosmetics, preventing auto-polymerization and maintaining the integrity of the products. Its role in cosmetics underscores the importance of antioxidants in preserving product quality and safety .
Biodiesel Industry
As an antioxidant, Tert-butylhydroquinone diacetate is added to biodiesel to improve its oxidative stability. This application is essential for the long-term storage of biodiesel and helps prevent engine damage caused by oxidized fuel .
Coating Products
In the production of coating products like varnishes, lacquers, and resins, Tert-butylhydroquinone diacetate is used to inhibit autopolymerization, thus enhancing the durability and performance of these products .
Electrochemical Applications
Recent advancements have explored the use of Tert-butylhydroquinone diacetate in electrochemical applications, such as sensors for detecting TBHQ in food samples. These sensors benefit from the compound’s electrocatalytic properties, offering high sensitivity and fast analysis times .
Mécanisme D'action
Target of Action
TBHQ primarily targets the nuclear factor erythroid 2-related factor (Nrf2) and nuclear factor kappa-B (NF-κB) . Nrf2 is a key regulator of the cellular defense mechanism against oxidative stress, while NF-κB plays a crucial role in regulating the immune response to infection. TBHQ is also known to interact with Sarcoplasmic/endoplasmic reticulum calcium ATPase 1 .
Mode of Action
TBHQ acts as a specialized Nrf2 activator that decreases oxidative stress and enhances antioxidant status by upregulating the Nrf2 gene and reducing NF-κB activity . This interaction leads to a decrease in inflammation and apoptosis, thereby protecting cells from damage .
Biochemical Pathways
TBHQ affects several biochemical pathways related to oxidative stress and inflammation. It suppresses the processes that lead to neuroinflammation and oxidative stress . TBHQ also plays a role in the regulation of striated muscle performance by acting as the major Ca (2+) ATPase responsible for the reuptake of cytosolic Ca (2+) into the sarcoplasmic reticulum .
Pharmacokinetics
It is known that tbhq undergoes oxidation in solution to form tert-butylbenzoquinone (tbbq), which is responsible for the antibacterial activity attributed to tbhq . More research is needed to fully understand the ADME properties of TBHQ and their impact on its bioavailability.
Result of Action
TBHQ has been shown to have significant effects at the molecular and cellular levels. It significantly attenuates the production of oxidative products and inflammatory cytokines, increases GPx and SOD levels, decreases NF-κB, which protects against oxidative damage, and restores the antioxidant mechanism . It also prompts loss of staphylococcal membrane integrity; it is rapidly and extensively bactericidal, but is non-lytic .
Action Environment
The action of TBHQ can be influenced by various environmental factors. For instance, the onset and progression of illnesses are influenced by a variety of factors, including pathogenic causes, environmental factors, mental issues, etc . .
Safety and Hazards
High concentrations of TBHQ can lead to health issues like nausea, vomiting, delirium, and in severe cases, collapse. Long-term exposure may even contribute to more serious conditions like carcinogenicity . It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye .
Propriétés
IUPAC Name |
(4-acetyloxy-3-tert-butylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(15)17-11-6-7-13(18-10(2)16)12(8-11)14(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRALGDWZXRRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226043 | |
| Record name | 2-tert-Butyl-1,4-phenylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butylhydroquinone diacetate | |
CAS RN |
7507-48-4 | |
| Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)-, 1,4-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7507-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-1,4-phenylene diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7507-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tert-Butyl-1,4-phenylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-1,4-phenylene diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



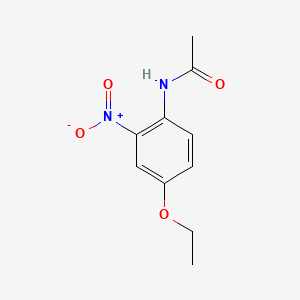

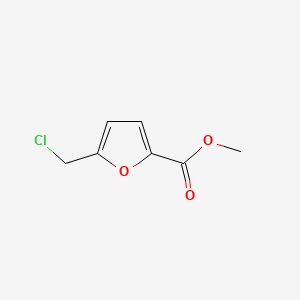
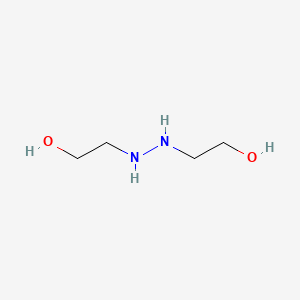

![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)

